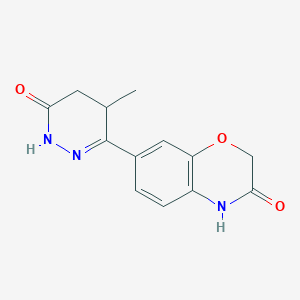

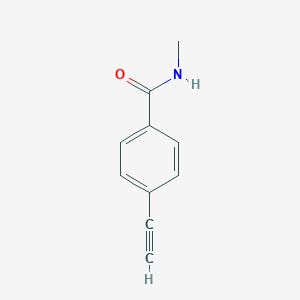

4-ethynyl-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethynyl-N-methylbenzamide is a specific chemical compound of interest in various fields of chemistry and materials science due to its unique structure and potential applications. While direct studies on this compound are limited, insights can be derived from related research on similar benzamide derivatives and ethynylated compounds.

Synthesis Analysis

The synthesis of compounds similar to 4-ethynyl-N-methylbenzamide, such as ethynylbenzamides, often involves palladium-catalyzed reactions or modifications of existing benzamide structures. Divergent pathways in the presence of different nucleophiles under oxidative conditions can lead to various functionalized derivatives, showcasing the synthetic versatility of ethynyl and benzamide moieties (Mancuso et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with substitutions at the phenyl ring, can be determined through X-ray crystallography. Such studies reveal the distances between atoms in the benzene ring and the orientation of the amide group, which can influence the compound's physical and chemical properties. For example, m-methylbenzamide's structure provides insights into the steric and electronic effects present in substituted benzamides (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Ethynylbenzamides participate in various chemical reactions, including oxidative carbonylation and cyclization, leading to the formation of complex structures such as isoindolinones and isobenzofuranimines. These reactions highlight the reactivity of the ethynyl group and its utility in synthesizing heterocyclic compounds (Mancuso et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives can be influenced by their molecular structure and the nature of substituents. Studies on compounds like ethenzamide and its cocrystals reveal how modifications at the molecular level can affect solubility, a critical factor for pharmaceutical applications (Sarmah et al., 2017).

Propiedades

IUPAC Name |

4-ethynyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h1,4-7H,2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCJXPFAQLERKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562045 |

Source

|

| Record name | 4-Ethynyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethynyl-N-methylbenzamide | |

CAS RN |

124771-44-4 |

Source

|

| Record name | 4-Ethynyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)